3-Chloropyridine-2,5-diamine

Descripción general

Descripción

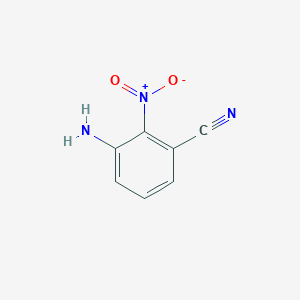

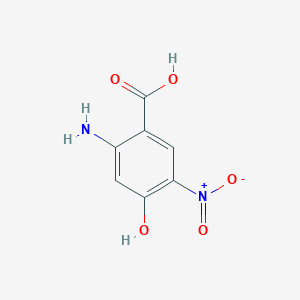

3-Chloropyridine-2,5-diamine, also known as 3-chloro-2,5-pyridinediamine, is a synthetic chemical compound with a wide range of applications in scientific research. It is an organic compound with the chemical formula C5H7ClN2. It is a white, crystalline solid with a pungent odor. It is soluble in water and alcohol, and is used in various laboratory experiments.

Aplicaciones Científicas De Investigación

Bioactive Ligands and Chemosensors

3-Chloropyridine-2,5-diamine can be used to form Schiff bases, which are of great interest in medicinal chemistry . These Schiff bases can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .

Ion Recognition

Schiff bases derived from 3-Chloropyridine-2,5-diamine show very strong binding abilities towards various cations and anions . They have unique photophysical properties and can be used in ion recognition . They are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Metal-Catalyzed Cross-Coupling Reactions

3-Chloropyridine-2,5-diamine can be used in metal-catalyzed cross-coupling reactions . These reactions are key in the decoration of pyridines, which are among the most prevalent heterocycles encountered in natural products, pharmaceutical and agrochemical industry, as well as in material science .

Pharmaceutical Intermediate

3-Chloropyridine-2,5-diamine is used as a pharmaceutical intermediate . It can be used to produce 3-chloro-pyridine-1-oxide .

Complex Formation with Transition Metal Ions

A Schiff base derived from 2,6-diaminopyridine and salicylaldehyde can form complexes with transition metal ions such as Co +2, Ni +2, Cu +2, Zn +2 and Cd +2 . This suggests that 3-Chloropyridine-2,5-diamine could potentially be used in similar applications.

Versatile Pharmacophore Group

Schiff bases derived from 3-Chloropyridine-2,5-diamine are considered as a versatile pharmacophore group . This means they can be used as a key building block in the design and synthesis of new drugs.

Mecanismo De Acción

Target of Action

3-Chloropyridine-2,5-diamine is a derivative of pyridine, a basic heterocyclic organic compound Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form multiple hydrogen bonds .

Mode of Action

It’s known that pyridine derivatives are highly reactive towards nucleophilic attack due to their electron-deficient nature . This allows them to interact with their targets, leading to changes in the target’s function.

Biochemical Pathways

Pyridine derivatives are known to participate in various biochemical reactions, including those involving organomagnesiums and organolithiums . These reactions can lead to the formation of substituted and functionalized structures .

Pharmacokinetics

For instance, 3-Chloropyridine-2,5-diamine has a molecular weight of 143.57 , which is within the range considered favorable for oral bioavailability.

Result of Action

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact effects would depend on the specific targets and pathways involved.

Propiedades

IUPAC Name |

3-chloropyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCADFJHCOXVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630663 | |

| Record name | 3-Chloropyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyridine-2,5-diamine | |

CAS RN |

813425-48-8 | |

| Record name | 3-Chloropyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)